Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate

Description

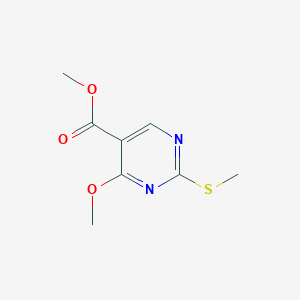

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate (CAS: 325780-94-7) is a pyrimidine derivative with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol . Its structure features a methoxy group at position 4, a methylthio group at position 2, and a methyl ester at position 5 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and covalent inhibitors targeting diseases such as cancer .

Properties

IUPAC Name |

methyl 4-methoxy-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIYNNXIVRNAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-2-(methylthio)pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of substituted pyrimidine derivatives.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent like dimethylformamide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Observations :

- Methoxy vs. Chloro : The methoxy group in the target compound enhances electron-donating properties and stability compared to the electron-withdrawing chloro substituent, which is more reactive in nucleophilic substitutions .

- Amino Substitution: Ethyl 4-amino derivatives exhibit increased polarity (lower logP) and are utilized in antimicrobial studies due to their hydrogen-bonding capacity .

Ester Group Variations

Key Observations :

Functional Group Modifications at Position 2

Biological Activity

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Biginelli reaction, which allows for the formation of pyrimidine derivatives with potential biological activities. The compound's structure includes a pyrimidine ring substituted with a methoxy group and a methylthio group, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this class of compounds could serve as potential alternatives to traditional antibiotics .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Activity (IC50) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 μg/mL |

| Compound B | Pseudomonas aeruginosa | 1.0 μg/mL |

| This compound | TBD |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | 0.2 | Tubulin polymerization inhibition |

| Breast Cancer (MCF-7) | 0.3 | Tubulin polymerization inhibition |

| Prostate Cancer (PC3) | 0.25 | Tubulin polymerization inhibition |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit certain enzymes by occupying their active sites, which prevents substrate binding and subsequent catalysis .

Case Studies

A notable study investigated the effects of this compound on cancer cell lines in vitro. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents . Further in vivo studies demonstrated tumor growth inhibition in xenograft models, suggesting potential for therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom at the 4-position of a pyrimidine precursor with methoxy groups under alkaline conditions (e.g., using K₂CO₃ in DMF) is a common approach . Ethyl or methyl esters (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) are often used as starting materials, followed by methoxylation . Reaction temperature (60–100°C) and solvent polarity significantly affect yields. Polar aprotic solvents like DMF enhance nucleophilicity, while prolonged heating may lead to hydrolysis of the ester group.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H NMR confirms the methoxy (-OCH₃) and methylthio (-SCH₃) groups via singlets at δ 3.8–4.0 ppm and δ 2.5–2.7 ppm, respectively. The ester carbonyl (COOCH₃) appears as a singlet at δ 3.7 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (C₈H₁₀N₂O₃S, expected [M+H]⁺: 215.0492). Fragmentation patterns help identify the pyrimidine core .

- IR : Strong absorbance at ~1700 cm⁻¹ confirms the ester carbonyl .

Q. How does the methylthio group influence the reactivity of the pyrimidine ring in nucleophilic substitution reactions?

The methylthio (-SCH₃) group at the 2-position is a moderate leaving group. It can be displaced by amines or thiols under acidic or basic conditions. For example, heating with excess benzylamine in ethanol at reflux replaces -SCH₃ with -NHCH₂Ph, forming 2-(benzylamino) derivatives . Steric hindrance from the 4-methoxy group may slow substitution kinetics compared to unsubstituted analogs .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?

- Byproduct Analysis : Common side products include hydrolyzed carboxylic acids (from ester cleavage) or disulfide dimers (via oxidation of -SCH₃). Using anhydrous solvents (e.g., THF) and inert atmospheres minimizes hydrolysis and oxidation .

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions at the 5-carboxylate position .

- Chromatographic Purification : Reverse-phase HPLC effectively separates polar byproducts, especially when functionalizing the ester group .

Q. How can computational modeling predict the binding affinity of this compound in kinase inhibition studies?

Docking simulations (using AutoDock Vina or Schrödinger) model interactions between the pyrimidine core and kinase ATP-binding pockets. The 4-methoxy group enhances hydrophobic interactions with residues like Leu567 in EGFR, while the methylthio group may form π-sulfur interactions with aromatic side chains . MD simulations (NAMD/GROMACS) assess stability over 50–100 ns trajectories, with binding energy calculations (MM-PBSA) validating affinity .

Q. What contradictions exist in reported biological activities of analogs, and how can they be resolved experimentally?

Some studies report potent kinase inhibition (IC₅₀ < 100 nM) , while others show weak activity (IC₅₀ > 1 µM). These discrepancies may arise from assay conditions (e.g., ATP concentration) or cellular permeability differences. Resolve by:

- Standardizing assays (e.g., ADP-Glo™ Kinase Assay with fixed ATP levels).

- Measuring cellular uptake via LC-MS/MS to correlate intracellular concentrations with activity .

Q. How can the ester group be selectively modified to improve pharmacokinetic properties without altering pyrimidine ring reactivity?

- Prodrug Approaches : Convert the ester to an amide (e.g., using NH₄OH/MeOH) for enhanced solubility.

- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl groups to improve metabolic stability while retaining hydrogen-bonding capacity .

- Enzymatic Hydrolysis : Use esterase-mediated cleavage in vivo to release the active carboxylic acid .

Methodological Guidance

Q. What protocols are recommended for optimizing crystallization of this compound for X-ray diffraction?

- Solvent Screening : Use vapor diffusion with 2:1 ethyl acetate/hexane or DCM/methanol. Slow evaporation at 4°C promotes crystal growth .

- Additives : Trace trifluoroacetic acid (TFA) protonates the pyrimidine nitrogen, improving lattice packing .

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. SHELXL refinements with anisotropic displacement parameters enhance accuracy .

Q. How should researchers analyze conflicting NMR data for this compound in different solvents?

- Solvent Effects : Compare DMSO-d₆ (polar, hydrogen-bonding) vs. CDCl₃ (nonpolar). Methoxy proton shifts vary by ±0.3 ppm due to hydrogen bonding in DMSO .

- Dynamic Effects : Rotameric equilibria of the methylthio group may cause splitting in nonpolar solvents. Variable-temperature NMR (25–60°C) resolves these effects .

Q. What are the best practices for scaling up derivatives without compromising purity?

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- Crystallization-Driven Purification : Use seeded cooling crystallization in ethanol/water (70:30) to isolate high-purity (>99%) product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.